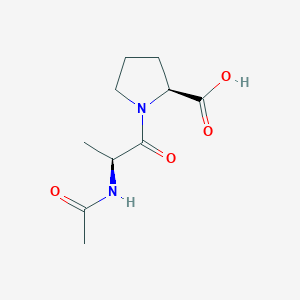![molecular formula C15H28N2O2 B14655085 Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate CAS No. 41805-46-3](/img/structure/B14655085.png)
Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate is an organic compound that features a piperidine ring, a cyclohexyl group, and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate typically involves the reaction of piperidine with cyclohexylmethyl chloride to form 1-(piperidin-1-yl)cyclohexylmethane. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate exerts its effects involves interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The carbamate group may also play a role in inhibiting certain enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure.
Cyclohexylmethylamine: Contains the cyclohexyl group but lacks the carbamate moiety.
Ethyl carbamate: Contains the carbamate group but lacks the piperidine and cyclohexyl groups.
Uniqueness
Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate is unique due to its combination of a piperidine ring, a cyclohexyl group, and a carbamate moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.
Propriétés
Numéro CAS |
41805-46-3 |
|---|---|
Formule moléculaire |
C15H28N2O2 |
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
ethyl N-[(1-piperidin-1-ylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C15H28N2O2/c1-2-19-14(18)16-13-15(9-5-3-6-10-15)17-11-7-4-8-12-17/h2-13H2,1H3,(H,16,18) |
Clé InChI |
TVENKMNOEJHAEY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCC1(CCCCC1)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


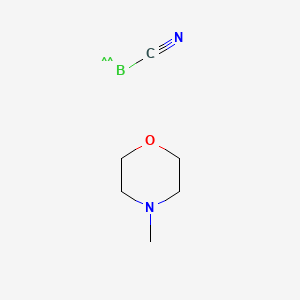
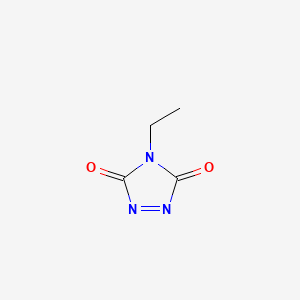
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)
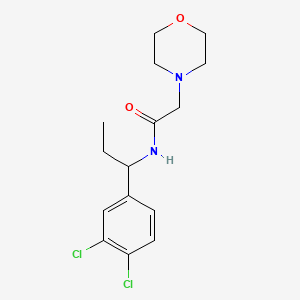

![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)
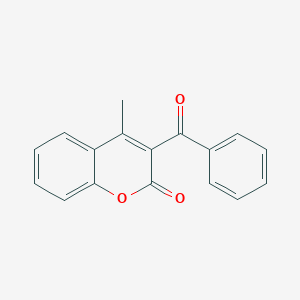
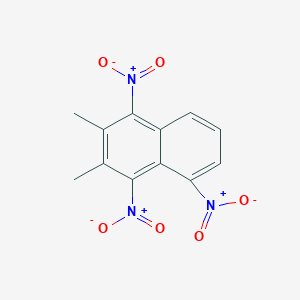

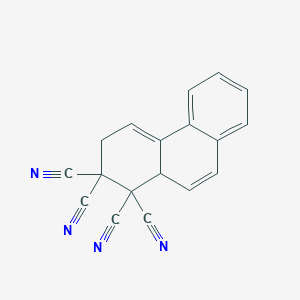
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)

